molecular formula C68H138N2O B14518806 4-(Dihexadecylamino)-N,N-dihexadecylbutanamide CAS No. 62746-35-4

4-(Dihexadecylamino)-N,N-dihexadecylbutanamide

Cat. No.: B14518806
CAS No.: 62746-35-4
M. Wt: 999.8 g/mol
InChI Key: CRLCQECPRNYMFL-UHFFFAOYSA-N
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Description

4-(Dihexadecylamino)-N,N-dihexadecylbutanamide is a complex organic compound known for its lipophilic properties. It is often used in scientific research due to its ability to interact with cellular membranes. This compound is particularly noted for its applications in fluorescence microscopy and cell tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dihexadecylamino)-N,N-dihexadecylbutanamide typically involves the reaction of hexadecylamine with butanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques are employed to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Dihexadecylamino)-N,N-dihexadecylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

4-(Dihexadecylamino)-N,N-dihexadecylbutanamide is widely used in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in cell tracing and fluorescence microscopy due to its strong fluorescence properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of specialized coatings and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Dihexadecylamino)-N,N-dihexadecylbutanamide involves its interaction with cellular membranes. The compound inserts itself into the lipid bilayer, aligning its alkyl tails with the phospholipid acyl chains. This interaction enhances the fluorescence of the compound, making it useful for imaging applications. The molecular targets include membrane lipids and proteins, and the pathways involved are primarily related to membrane dynamics and signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Dihexadecylamino)styryl)-N-methylpyridinium iodide: Another lipophilic compound used in fluorescence microscopy.

    DiI (1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate): A similar compound used for cell labeling and tracing.

Uniqueness

4-(Dihexadecylamino)-N,N-dihexadecylbutanamide is unique due to its specific interaction with cellular membranes and its strong fluorescence properties. Unlike other similar compounds, it provides a higher degree of fluorescence enhancement and stability, making it particularly valuable for long-term imaging studies.

Properties

CAS No.

62746-35-4

Molecular Formula

C68H138N2O

Molecular Weight

999.8 g/mol

IUPAC Name

4-(dihexadecylamino)-N,N-dihexadecylbutanamide

InChI

InChI=1S/C68H138N2O/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-63-69(64-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)65-61-62-68(71)70(66-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)67-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-67H2,1-4H3

InChI Key

CRLCQECPRNYMFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)CCCC(=O)N(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC

Origin of Product

United States

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